molecular formula C8H5ClF2O2 B1362228 3-Chloro-2,6-difluorophenylacetic acid CAS No. 261762-53-2

3-Chloro-2,6-difluorophenylacetic acid

Cat. No.: B1362228
CAS No.: 261762-53-2
M. Wt: 206.57 g/mol
InChI Key: KYNHMNUEUZZTLW-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorophenylacetic acid is an organic compound with the molecular formula C8H5ClF2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-difluorophenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the chlorination and fluorination of phenylacetic acid using appropriate halogenating agents under controlled conditions. For example, the reaction can be carried out using chlorine gas and fluorine-containing reagents in the presence of a catalyst to achieve the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluorophenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

3-Chloro-2,6-difluorophenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluorophenylacetic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,6-difluorophenylacetic acid
  • 2,6-Difluorophenylacetic acid
  • 3-Chloro-2,6-difluorobenzoic acid

Uniqueness

3-Chloro-2,6-difluorophenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

2-(3-chloro-2,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNHMNUEUZZTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378559
Record name 3-Chloro-2,6-difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-53-2
Record name 3-Chloro-2,6-difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,6-difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-53-2
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